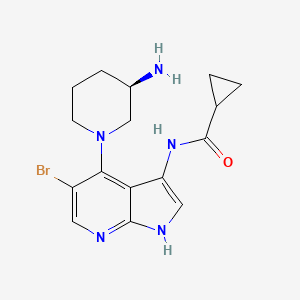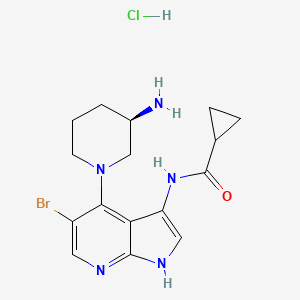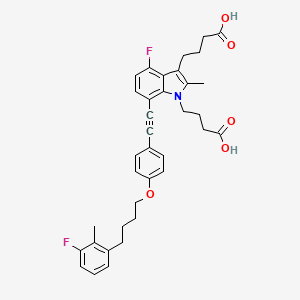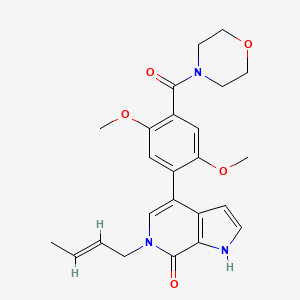
GNE-375
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GNE-375 is a selective and potent inhibitor of bromodomain-containing protein 9 (BRD9) with an inhibitory concentration (IC50) of 5 nanomolar. It also inhibits other proteins such as bromodomain-containing protein 4 (BRD4), transcription initiation factor TFIID subunit 1 (TAF1), and cat eye syndrome chromosome region candidate 2 (CECR2), making it a valuable tool for studying epigenetic resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GNE-375 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency. The production process involves scaling up the laboratory synthesis to an industrial scale, optimizing reaction conditions, and ensuring compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
GNE-375 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the intermediates .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and the reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
Applications De Recherche Scientifique
GNE-375 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of bromodomain-containing proteins and their role in epigenetic regulation.
Biology: Helps in understanding the biological functions of BRD9 and its interactions with other proteins.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with epigenetic dysregulation, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic pathways .
Mécanisme D'action
GNE-375 exerts its effects by selectively inhibiting BRD9, a protein involved in the regulation of gene expression through its interaction with chromatin. By binding to the bromodomain of BRD9, this compound prevents the protein from interacting with acetylated histones, thereby disrupting the epigenetic regulation of gene expression. This inhibition leads to changes in the expression of genes involved in various cellular processes, including cell proliferation and differentiation .
Comparaison Avec Des Composés Similaires
GNE-375 is unique in its high selectivity and potency as a BRD9 inhibitor. Similar compounds include:
I-BRD9: Another selective BRD9 inhibitor with a different chemical structure.
GSK1324726A: A dual inhibitor of BRD4 and BRD9.
BET-IN-16: A selective inhibitor of bromodomain and extra-terminal (BET) proteins, including BRD4 and BRD9.
Compared to these compounds, this compound offers a higher selectivity for BRD9 over other bromodomain-containing proteins, making it a valuable tool for studying the specific functions of BRD9 .
Propriétés
Numéro CAS |
1926989-06-1 |
|---|---|
Formule moléculaire |
C24H27N3O5 |
Poids moléculaire |
437.49 |
Nom IUPAC |
6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C24H27N3O5/c1-4-5-8-27-15-19(16-6-7-25-22(16)24(27)29)17-13-21(31-3)18(14-20(17)30-2)23(28)26-9-11-32-12-10-26/h4-7,13-15,25H,8-12H2,1-3H3/b5-4+ |
Clé InChI |
PMWIFIWWNULSSP-SNAWJCMRSA-N |
SMILES |
CC=CCN1C=C(C2=C(C1=O)NC=C2)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GNE-375; GNE 375; GNE375. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


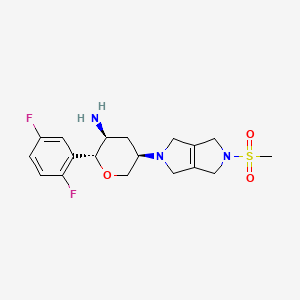
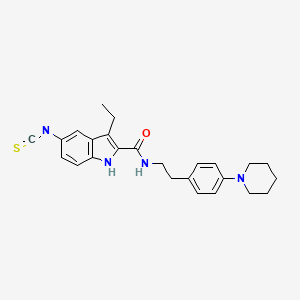
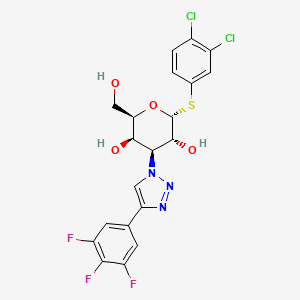
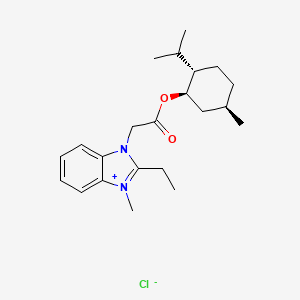
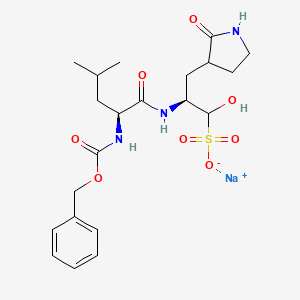

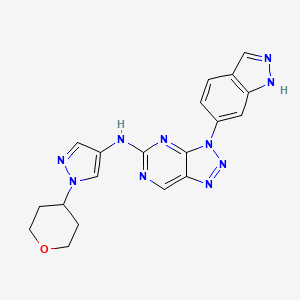
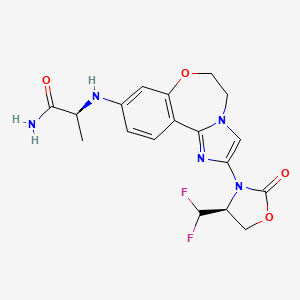
![5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine](/img/structure/B607614.png)
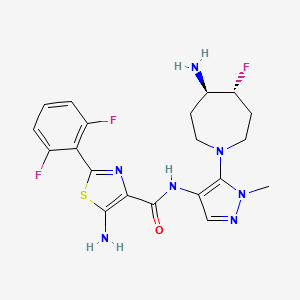
![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B607619.png)
